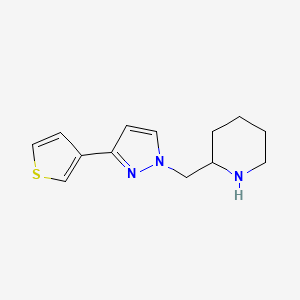

2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Vue d'ensemble

Description

“2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic compound that contains a thiophene ring, a pyrazole ring, and a piperidine ring . Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been used in various fields such as medicinal chemistry, material science, and industrial chemistry . They are known for their diverse biological effects and are considered potential biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is complex, containing a thiophene ring, a pyrazole ring, and a piperidine ring . Thiophene is a five-membered ring with one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of products . For instance, the Gewald reaction, a condensation reaction, can produce aminothiophene derivatives .Applications De Recherche Scientifique

Anticancer Agents

Thiophene derivatives have been utilized in the synthesis of compounds with anticancer properties. The presence of a thiophene ring can contribute to the efficacy of these agents, potentially offering new avenues for cancer treatment .

Anti-Atherosclerotic Agents

The structural framework of thiophene is also employed in developing anti-atherosclerotic agents. These compounds can play a significant role in preventing or treating atherosclerosis, a leading cause of heart disease .

Metal Complexing Agents

Thiophene-containing compounds act as metal complexing agents. This application is crucial in various fields, including medicinal chemistry, where metal complexes can be used for diagnosis and therapy .

Insecticides Development

The synthesis of insecticides can involve thiophene derivatives. Their unique properties can lead to the development of more effective and environmentally friendly pest control solutions .

Organic Semiconductors

In the field of material science, thiophene derivatives are integral to the advancement of organic semiconductors. These materials are essential for developing flexible and lightweight electronic devices .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are used in fabricating OLEDs. Their application in this area contributes to the production of high-quality displays with excellent color and brightness .

Antimicrobial Properties

Research has shown that thiophene derivatives exhibit antimicrobial properties, making them valuable in the fight against infectious diseases .

Voltage-Gated Sodium Channel Blockers

Some thiophene derivatives are known to block voltage-gated sodium channels. This application is particularly relevant in medical treatments, such as local anesthetics used in dentistry .

Orientations Futures

Thiophene-based analogs, such as “2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine”, continue to attract interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

2-[(3-thiophen-3-ylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-2-6-14-12(3-1)9-16-7-4-13(15-16)11-5-8-17-10-11/h4-5,7-8,10,12,14H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDQDMKBEGIUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2C=CC(=N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

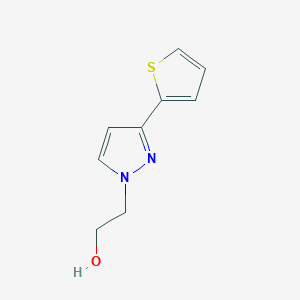

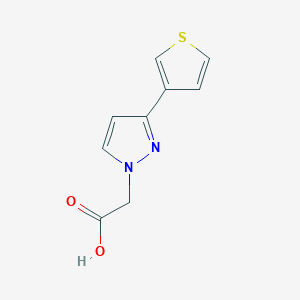

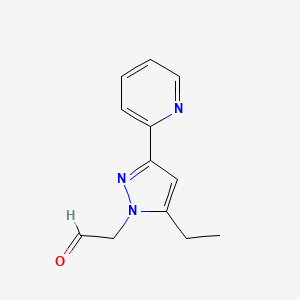

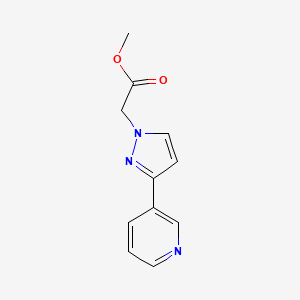

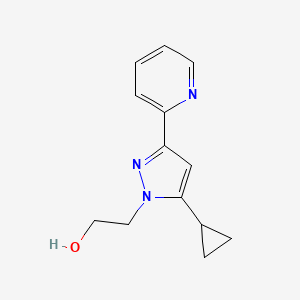

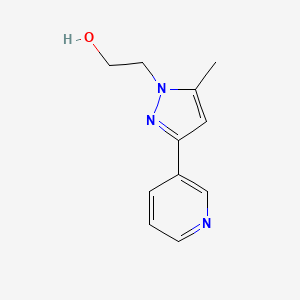

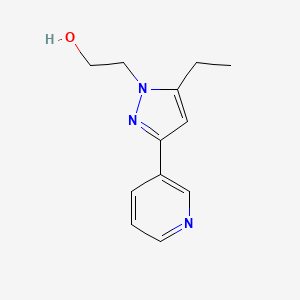

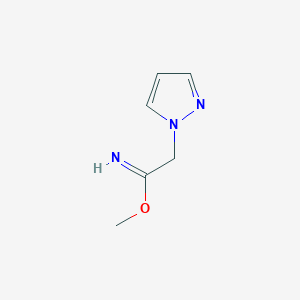

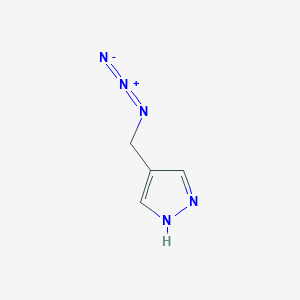

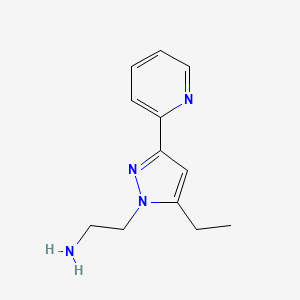

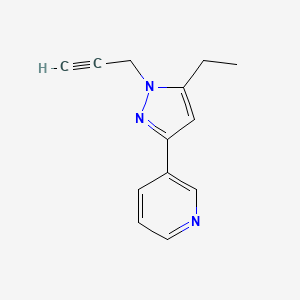

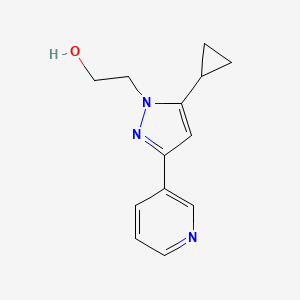

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.